molecular formula C12H18ClFN2O2S B1387926 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride CAS No. 1185298-61-6

1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride

Cat. No.: B1387926
CAS No.: 1185298-61-6
M. Wt: 308.8 g/mol
InChI Key: WPOPQEDXELGNGW-UHFFFAOYSA-N
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Description

1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride is a biochemical compound primarily used in proteomics research. It has the molecular formula C₁₂H₁₇FN₂O₂S HCl and a molecular weight of 308.8 g/mol . This compound is known for its unique chemical structure, which includes a fluorine atom and a methylsulfonyl group attached to a phenyl ring, making it a valuable tool in various scientific studies.

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance.

Chemical Reactions Analysis

1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving protein interactions and enzyme inhibition.

    Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methylsulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of the research .

Comparison with Similar Compounds

1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-fluoro-4-methylsulfonylphenyl)-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S.ClH/c1-18(16,17)10-3-4-12(11(13)9-10)15-7-2-5-14-6-8-15;/h3-4,9,14H,2,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOPQEDXELGNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCCNCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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